![molecular formula C10H11NO2 B3350742 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one CAS No. 29879-71-8](/img/structure/B3350742.png)
3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Overview
Description
3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one, also known as H-DIM-Δ^2, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This isoindolinone derivative has been found to exhibit various biochemical and physiological effects, making it a promising candidate for future drug development.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to activate the JNK and p38 MAPK pathways, which are involved in apoptosis and inflammation. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has also been found to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 in lab experiments is its relatively low toxicity compared to other compounds. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Future Directions
There are several future directions for the research and development of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the investigation of its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, the development of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 derivatives with improved pharmacological properties is another potential direction for future research.
Scientific Research Applications
3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been extensively studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and inflammation. In cancer research, 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In Alzheimer's disease research, 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has been found to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-oneΔ^2 has also been found to exhibit anti-inflammatory properties, making it a potential treatment for inflammatory diseases.
properties
IUPAC Name |
3-hydroxy-2,3-dimethylisoindol-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(13)8-6-4-3-5-7(8)9(12)11(10)2/h3-6,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISNTQJLWCAVKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C(=O)N1C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20498248 | |
Record name | 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
29879-71-8 | |
Record name | 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20498248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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